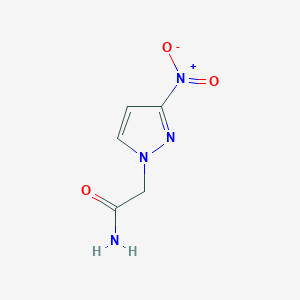

2-(3-nitro-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXJNFRHZOLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003011-27-5 | |

| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to present a robust predictive profile. We will delve into its chemical structure, propose a detailed synthetic route, and predict its key physicochemical and spectroscopic characteristics. Furthermore, we will explore its potential biological activities and applications in drug development, drawing parallels with other nitropyrazole derivatives. This document aims to serve as a foundational resource for researchers initiating studies on this compound and as a practical handbook for professionals in the broader field of heterocyclic drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of pharmacological activities. Pyrazole derivatives have demonstrated efficacy as analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, and anticancer agents.[2] The introduction of a nitro group onto the pyrazole ring, as seen in this compound, can significantly modulate the electronic properties and biological activity of the molecule, making it a compelling subject for further investigation.[3]

Molecular Structure and Physicochemical Properties

The foundational step in understanding any compound is to thoroughly characterize its structure and physical properties. While some data for this compound is available from commercial suppliers, many of its properties must be predicted based on computational models and data from analogous structures.

Chemical Structure

The structure of this compound comprises a 3-nitropyrazole ring N-substituted at the 1-position with an acetamide group.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 1003011-27-5 | Commercial Supplier[4] |

| Molecular Formula | C₅H₆N₄O₃ | Commercial Supplier[4] |

| Molecular Weight | 170.13 g/mol | Commercial Supplier[4] |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Analogy to similar compounds |

| XlogP (predicted) | -0.6 | PubChemLite[5] |

| Storage | 2-8°C Refrigerator | Commercial Supplier[4] |

Synthesis and Characterization

While a specific, published synthesis for this compound has not been identified, a reliable synthetic route can be proposed based on well-established N-alkylation reactions of pyrazoles.

Proposed Synthetic Pathway: N-Alkylation

The most probable synthetic route involves the N-alkylation of 3-nitropyrazole with a suitable 2-haloacetamide, such as 2-bromoacetamide or 2-chloroacetamide, in the presence of a base. The regioselectivity of the alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors.[6]

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common N-alkylation methods for pyrazoles and should be optimized for this specific reaction.[7][8]

Materials:

-

3-Nitropyrazole

-

2-Bromoacetamide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 2-bromoacetamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Predicted Spectroscopic Characteristics

The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.[9][10]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6 ppm (d, 1H, pyrazole H-5)

-

δ ~7.8 ppm (d, 1H, pyrazole H-4)

-

δ ~7.5 ppm (br s, 1H, NH of amide)

-

δ ~7.1 ppm (br s, 1H, NH of amide)

-

δ ~5.1 ppm (s, 2H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~168 ppm (C=O, amide)

-

δ ~155 ppm (C-NO₂, pyrazole C-3)

-

δ ~135 ppm (pyrazole C-5)

-

δ ~110 ppm (pyrazole C-4)

-

δ ~55 ppm (CH₂)

FT-IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching, amide)

-

~1680 (C=O stretching, amide I)

-

~1550 (N-O stretching, asymmetric, nitro)

-

~1350 (N-O stretching, symmetric, nitro)

Mass Spectrometry (EI): The fragmentation pattern of pyrazoles is often characterized by the expulsion of HCN and N₂.[11] For this compound, the molecular ion peak [M]⁺ at m/z 170 would be expected. Key fragments could arise from the loss of the nitro group ([M-NO₂]⁺), the acetamide side chain, and cleavage of the pyrazole ring.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of nitropyrazole derivatives exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation.

Inferred Biological Profile

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[12] The presence of the nitro group can enhance this activity.

-

Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[13]

-

Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[14]

-

Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents.[15]

The acetamide moiety can also contribute to the biological activity and pharmacokinetic properties of the molecule.

Future Directions in Drug Development

The structural features of this compound make it an interesting candidate for further derivatization and screening in various biological assays. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the pyrazole ring and the acetamide group to optimize potency and selectivity for a particular biological target. Computational modeling and docking studies could also be employed to predict its binding affinity to various enzymes and receptors.[16]

Conclusion

This compound is a heterocyclic compound with a promising, yet largely unexplored, profile. This technical guide has provided a comprehensive overview of its basic properties by synthesizing available data and making informed predictions based on the well-established chemistry of pyrazole derivatives. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers interested in synthesizing and characterizing this molecule. Furthermore, the discussion of its potential biological activities highlights its potential as a lead compound in drug discovery programs. It is our hope that this guide will stimulate further research into this and related nitropyrazole compounds, ultimately contributing to the development of new therapeutic agents.

References

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Retrieved January 18, 2026, from [Link]

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19, 717-778.

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, July 22). Molecules. Retrieved January 18, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PubMed. (2023, May 16). Retrieved January 18, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved January 18, 2026, from [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). Retrieved January 18, 2026, from [Link]

-

1003011-27-5| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 18, 2026, from [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14][16][17]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved January 18, 2026, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

- EP0749963A1 - N-alkylation method of pyrazole - Google Patents. (n.d.).

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved January 18, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Review: biologically active pyrazole derivatives - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (2019, December 19). Retrieved January 18, 2026, from [Link]

-

2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles - Semantic Scholar. (2012, April 1). Retrieved January 18, 2026, from [Link]

-

Mass fragmentation pattern of compound 4l | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-[[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl]-alpha-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl) - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles[10]. | Download Table - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. science.su.edu.krd [science.su.edu.krd]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurasianjournals.com [eurasianjournals.com]

- 17. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds to present its chemical structure, IUPAC name, a proposed synthetic route, and predicted characterization data. Furthermore, the potential biological activities are discussed based on the well-documented pharmacological profiles of the pyrazole and nitropyrazole scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a starting point for further investigation of this and similar molecules.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties. The success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, has cemented the importance of this scaffold in modern drug design. The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel therapeutic effects. This guide focuses on a specific derivative, this compound, providing a detailed technical exploration of its chemistry and potential.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

Chemical Structure

The chemical structure of this compound is characterized by a 3-nitropyrazole ring N-substituted at the 1-position with an acetamide group.

Figure 1: Chemical structure of this compound.

IUPAC Name

The systematic IUPAC name for this compound is This compound .

Chemical Identifiers

For precise identification and database searching, the following identifiers are provided:

| Identifier | Value |

| Molecular Formula | C5H6N4O3 |

| Molecular Weight | 170.13 g/mol |

| CAS Number | 1003011-27-5 |

| SMILES | C1=CN(N=C1[O-])CC(=O)N |

| InChIKey | KXXJNFRHZOLKOE-UHFFFAOYSA-N |

Proposed Synthesis

Figure 2: Proposed synthetic workflow for this compound.

Step 1: N-Alkylation of 3-Nitropyrazole

The first step involves the N-alkylation of 3-nitropyrazole with an appropriate 2-carbon electrophile bearing a precursor to the acetamide group. Ethyl bromoacetate is a suitable reagent for this purpose. The reaction is typically carried out in the presence of a weak base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

Protocol:

-

To a stirred solution of 3-nitropyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K2CO3, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazolate anion.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, by column chromatography.

Causality: The use of a polar aprotic solvent like DMF effectively solubilizes the reactants and facilitates the SN2 reaction. A mild base such as K2CO3 is sufficient to deprotonate the acidic N-H of the pyrazole without causing unwanted side reactions.

Step 2: Ammonolysis of the Ester

The second step is the conversion of the ethyl ester intermediate to the primary amide through ammonolysis.

Protocol:

-

Dissolve the purified ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Bubble ammonia gas through the solution at 0 °C or add a concentrated aqueous solution of ammonium hydroxide.

-

Seal the reaction vessel and stir at room temperature. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the thermodynamically more stable amide.

Predicted Characterization Data

Although experimental data for the title compound is not available in the public domain, we can predict the expected spectroscopic data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The two protons on the pyrazole ring will appear as doublets in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at the 5-position will be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitro group.

-

The methylene protons of the acetamide group will appear as a singlet, likely between δ 4.5 and 5.5 ppm.

-

The two protons of the primary amide will appear as two broad singlets in the range of δ 7.0 to 8.0 ppm, and their chemical shift can be solvent-dependent.

-

-

¹³C NMR:

-

The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110 to 150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded.

-

The methylene carbon of the acetamide group will likely appear around δ 50-60 ppm.

-

The carbonyl carbon of the amide will be observed further downfield, typically in the range of δ 165 to 175 ppm.

-

Infrared (IR) Spectroscopy

-

N-H stretch: Two bands corresponding to the symmetric and asymmetric stretching of the primary amide will be observed around 3350 and 3180 cm⁻¹.

-

C=O stretch: A strong absorption band for the amide carbonyl group will be present around 1660 cm⁻¹.

-

N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550 and 1350 cm⁻¹, respectively.

-

C=N and C=C stretch: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170.

-

Fragmentation: Common fragmentation patterns would involve the loss of the acetamide side chain and cleavage of the nitro group.

Potential Biological Activities and Applications

While the specific biological profile of this compound has not been reported, the known activities of related compounds suggest several potential therapeutic applications.

-

Antimicrobial Activity: Nitro-substituted heterocycles are well-known for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic. Therefore, this compound could be investigated as a potential antibacterial or antifungal agent.

-

Anticancer Activity: Many pyrazole derivatives have been shown to possess anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation. The combination of a pyrazole core with a nitro group could lead to novel anticancer agents.

-

Anti-inflammatory Activity: Pyrazole-containing compounds are famous for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It would be worthwhile to evaluate the anti-inflammatory potential of this molecule.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The rich pharmacological history of the pyrazole and nitropyrazole scaffolds suggests that this compound is a promising candidate for further investigation in various areas of drug discovery. The proposed synthetic route is practical and should allow for the efficient production of this molecule for biological screening and further derivatization.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Current Topics in Medicinal Chemistry, 17(28), 3149-3173.

- Gomtsyan, A. (2012). Pyrazoles and their Benzo Fused Derivatives. In Comprehensive Medicinal Chemistry II (pp. 136-171). Elsevier.

- El-Sayed, M. A. A., et al. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1012-1021.

- Lv, K., et al. (2019). A Review on the Synthesis and Biological Activities of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1135-1153.

An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a nitro group and an acetamide side chain to this versatile heterocycle, as in 2-(3-nitro-1H-pyrazol-1-yl)acetamide, creates a molecule of significant interest for further investigation and development. This guide provides a comprehensive overview of the fundamental molecular properties, synthesis strategies, and potential biological significance of this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Molecular Profile

Molecular Formula: C₅H₆N₄O₃[4]

Molecular Weight: 170.13 g/mol [4]

CAS Number: 1003011-27-5[4]

The structural and physicochemical properties of this compound are pivotal to its chemical behavior and biological interactions. A summary of its key identifiers is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | Pharmaffiliates[4] |

| Molecular Weight | 170.13 | Pharmaffiliates[4] |

| CAS Number | 1003011-27-5 | Pharmaffiliates[4] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"];

N1 -> N2 [label="", len=1.5]; N2 -> C3 [label="", len=1.5]; C3 -> C4 [label="=", len=1.5]; C4 -> C5 [label="", len=1.5]; C5 -> N1 [label="=", len=1.5];

H_C4 [label="H", pos="0,-2.5!"]; C4 -> H_C4 [label="", len=1];

H_C5 [label="H", pos="2.3,-0.75!"]; C5 -> H_C5 [label="", len=1];

N_nitro [label="N", pos="-2.6,-1.25!"]; O1_nitro [label="O", pos="-3.4,-0.5!"]; O2_nitro [label="O", pos="-3.4,-2!"]; C3 -> N_nitro [label="", len=1.5]; N_nitro -> O1_nitro [label="=", len=1]; N_nitro -> O2_nitro [label="", len=1];

C_acetamide1 [label="C", pos="0,3!"]; H1_acetamide1 [label="H", pos="-0.5,3.8!"]; H2_acetamide1 [label="H", pos="0.5,3.8!"]; N1 -> C_acetamide1 [label="", len=1.5]; C_acetamide1 -> H1_acetamide1 [label="", len=1]; C_acetamide1 -> H2_acetamide1 [label="", len=1];

C_acetamide2 [label="C", pos="1.5,2.5!"]; O_acetamide [label="O", pos="2.5,3!"]; N_acetamide [label="N", pos="1.5,1.5!"]; H1_acetamide2 [label="H", pos="2.3,1!"]; H2_acetamide2 [label="H", pos="0.7,1!"]; C_acetamide1 -> C_acetamide2 [label="", len=1.5]; C_acetamide2 -> O_acetamide [label="=", len=1]; C_acetamide2 -> N_acetamide [label="", len=1.5]; N_acetamide -> H1_acetamide2 [label="", len=1]; N_acetamide -> H2_acetamide2 [label="", len=1]; }

Caption: 2D structure of this compound.

Synthesis and Characterization

General Synthesis Strategies for Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with several robust methods available.[5] Classical approaches often involve the cyclization and condensation of appropriate precursors.[5] A common and versatile method is the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

For N-substituted pyrazoles such as the title compound, the synthetic strategy would typically involve the initial formation of the pyrazole ring followed by N-alkylation. A plausible synthetic route for this compound is outlined below.

Caption: Plausible synthetic pathway for the target compound.

Postulated Synthesis Protocol

Step 1: Synthesis of 3-Nitropyrazole

3-Nitropyrazole serves as a key intermediate. Its synthesis can be achieved by the nitration of pyrazole using a mixture of nitric and sulfuric acids.

Protocol:

-

To a cooled (0-5 °C) solution of pyrazole in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of 3-nitropyrazole.

-

The precipitate is filtered, washed with cold water until neutral, and dried to yield the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Synthesis of this compound

The final step involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide in the presence of a base.

Protocol:

-

To a solution of 3-nitropyrazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added.

-

The mixture is stirred for a short period to facilitate the formation of the pyrazolate anion.

-

2-chloroacetamide is then added to the reaction mixture.

-

The reaction is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the acetamide moiety.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring and the acetamide group. The carbon attached to the nitro group is expected to be significantly downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and the asymmetric and symmetric stretching of the nitro group.[6][7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the acetamide side chain, or cleavage of the pyrazole ring.[8]

Potential Biological Significance and Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3]

Anticipated Pharmacological Profile

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties. The presence of the nitro group, a common pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for antimicrobial drug discovery.

-

Anticancer Activity: Several pyrazole-containing compounds have been investigated for their anticancer potential. Some nitroheterocyclic compounds have been shown to inhibit cancer cell growth and induce apoptosis.[9]

-

Anti-inflammatory and Analgesic Activity: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could possess anti-inflammatory and analgesic properties.

-

Neuroprotective Effects: Recent studies have explored the neuroprotective potential of pyrazole derivatives, suggesting possible applications in neurodegenerative diseases.[5]

Rationale for Drug Development

The combination of the pyrazole nucleus with the nitro and acetamide functionalities presents a compelling case for further investigation in a drug development context. The acetamide group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The nitro group, being strongly electron-withdrawing, can significantly modulate the electronic properties of the pyrazole ring, potentially enhancing its biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards associated with its constituent functional groups.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Inferred Hazards from Related Compounds

-

Acetamide: Acetamide is suspected of causing cancer.

-

3-Nitro-1H-pyrazole: This compound is harmful if swallowed and causes serious eye damage.[11]

Given these potential hazards, it is crucial to conduct a thorough risk assessment before handling this compound.

Future Directions

The exploration of this compound and its analogs holds considerable promise for the discovery of new therapeutic agents. Future research should focus on:

-

Development of an optimized and scalable synthesis protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

In-depth evaluation of its biological activities through a battery of in vitro and in vivo assays.

-

Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

-

Elucidation of its mechanism of action for any confirmed biological activity.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 23(10), 2475. [Link]

-

MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved January 19, 2026, from [Link]

-

Fathalla, O. A., et al. (2017). Current status of pyrazole and its biological activities. PMC. [Link]

-

ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. [Link]

- Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(12), 5671-5674.

- Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved January 19, 2026, from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 820-826.

-

PubChem. (n.d.). 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 19, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. biosynth.com [biosynth.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 1003011-27-5): Synthesis, Properties, and Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS No. 1003011-27-5), a heterocyclic compound positioned as a valuable building block in medicinal chemistry and materials science. While specific research on this exact molecule is sparse, its structure combines two key pharmacophores: the 3-nitropyrazole core and a reactive acetamide side chain. This document synthesizes information from related literature to propose a robust synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential applications. The guide is intended to serve as a foundational resource for researchers looking to utilize this compound in novel discovery programs.

Physicochemical and Structural Properties

This compound is a small molecule incorporating a nitro-functionalized azole ring linked to an acetamide group. These features dictate its chemical reactivity and potential for forming intermolecular interactions, such as hydrogen bonds, which are critical in drug-receptor binding.

| Property | Value | Source |

| CAS Number | 1003011-27-5 | [1][2][3] |

| Molecular Formula | C₅H₆N₄O₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(N=CN1CC(=O)N)[O-] | N/A |

| Predicted H-Bond Donors | 2 (from -NH₂) | N/A |

| Predicted H-Bond Acceptors | 5 (from C=O, -NO₂, pyrazole N) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from established methodologies for nitropyrazole synthesis and subsequent N-alkylation. The proposed pathway is a two-stage process: first, the synthesis of the 3-nitropyrazole precursor, followed by its alkylation with a suitable acetamide synthon.

Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor

The most prevalent and effective method for synthesizing 3-nitro-1H-pyrazole (3-NP) involves a two-step sequence starting from pyrazole.[4] This method circumvents the challenges of direct C-nitration, which often leads to mixtures of isomers.

-

N-Nitration: Pyrazole is first nitrated at the N1 position using a nitrating agent like a nitric acid/acetic anhydride mixture.[5] This step proceeds readily to form N-nitropyrazole.

-

Thermal Rearrangement: The isolated N-nitropyrazole undergoes a thermal sigmatropic rearrangement in a high-boiling solvent such as benzonitrile to yield the thermodynamically more stable 3-nitro-1H-pyrazole.[4] This rearrangement is a key step, as it selectively places the nitro group at the C3 position.

Stage 2: N-Alkylation to Yield the Target Compound

With 3-nitro-1H-pyrazole in hand, the final step is a nucleophilic substitution reaction to introduce the acetamide moiety at the N1 position of the pyrazole ring. This is a standard N-alkylation of an azole.

-

Mechanism: The proton on the N1 of 3-nitropyrazole is acidic. A suitable base (e.g., potassium carbonate, sodium hydride) deprotonates the ring to form a pyrazolate anion. This potent nucleophile then attacks an electrophilic source of the acetamide group, such as 2-chloroacetamide or 2-bromoacetamide, in an Sₙ2 reaction.

-

Causality of Reagent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is optimal. It effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazolate anion, thereby promoting a high reaction yield.

Proposed Experimental Protocol

This protocol is a representative procedure derived from general methods for pyrazole alkylation.

-

Preparation: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

-

Addition of Alkylating Agent: Add 2-bromoacetamide (1.1 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and pour it into ice water. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Predicted Spectroscopic Signatures

For unambiguous identification, the following spectroscopic characteristics are predicted for this compound.

-

¹H NMR:

-

Pyrazole H5: A doublet at ~8.0-8.5 ppm.

-

Pyrazole H4: A doublet at ~7.0-7.5 ppm.

-

Methylene (-CH₂-): A singlet at ~5.0-5.5 ppm.

-

Amide (-NH₂): Two broad singlets (due to restricted rotation) or one broad singlet at ~7.0-8.0 ppm.

-

-

¹³C NMR:

-

Carbonyl (C=O): ~165-170 ppm.

-

Pyrazole C3 (-C-NO₂): ~150-155 ppm.

-

Pyrazole C5: ~130-135 ppm.

-

Pyrazole C4: ~110-115 ppm.

-

Methylene (-CH₂-): ~50-55 ppm.

-

-

IR Spectroscopy (cm⁻¹):

-

N-H Stretch: Two bands around 3350 and 3180 cm⁻¹.

-

C=O Stretch (Amide I): A strong band around 1670 cm⁻¹.

-

NO₂ Asymmetric Stretch: ~1530-1550 cm⁻¹.

-

NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹.

-

-

Mass Spectrometry:

-

[M+H]⁺: Expected at m/z 171.05.

-

Potential Applications and Future Research Directions

The true value of this compound lies in its potential as a versatile intermediate for creating diverse libraries of more complex molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6][7][8]

Scaffold for Drug Discovery

The molecule presents multiple points for diversification. The terminal primary amide can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores. The pyrazole ring itself could undergo further functionalization, although the nitro group is deactivating.

Potential Biological Activities

-

Antimicrobial Agents: Nitropyrazole derivatives have been patented for their antimicrobial and parasiticidal properties.[9] The nitro group is a known pharmacophore in antimicrobial drugs (e.g., metronidazole), acting as an electron sink under anaerobic conditions. This makes the title compound a promising starting point for developing new antibacterial or antiprotozoal agents.

-

Anti-inflammatory and Analgesic: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[8] Further modification of this scaffold could lead to novel anti-inflammatory candidates.

-

Energetic Materials: While the acetamide group reduces its energetic potential compared to the parent 3-nitropyrazole, its synthesis is relevant to the broader field of energetic materials, where nitropyrazoles are important intermediates.[4][10]

Conclusion

This compound, CAS 1003011-27-5, is a strategically designed chemical building block. While not extensively studied on its own, its logical and robust synthetic pathway, derived from established chemical principles, makes it readily accessible. Its structure, featuring a reactive amide handle and a biologically relevant nitropyrazole core, positions it as a high-potential starting material for discovery programs in medicinal chemistry, particularly in the search for new antimicrobial and anti-inflammatory agents. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic and discovery workflows.

References

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

- . [Accessed Jan 18, 2026]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. aablocks.com [aablocks.com]

- 3. This compound,1003011-27-5-Amadis Chemical [amadischem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 10. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a nitro-substituted heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with established principles of pyrazole chemistry to offer a robust framework for its study. We will delve into its fundamental chemical and physical properties, propose a logical synthetic route based on established methodologies for related compounds, and discuss the standard analytical techniques for its characterization. Furthermore, we will explore its potential biological significance in the context of the broader class of nitro-pyrazole derivatives, which are known to exhibit a range of pharmacological activities.[1] This guide is intended to serve as a valuable resource for researchers initiating studies on this compound or related structures, providing a solid foundation for experimental design and hypothesis-driven research.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The presence of a nitro group (-NO2) on the pyrazole ring and an acetamide functional group (-CH2C(=O)NH2) at the 1-position suggests a molecule with potential for diverse chemical interactions and biological activity. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its biological efficacy or modifying its mechanism of action.

Chemical Identity

| Property | Value | Source |

| CAS Number | 1003011-27-5 | [3] |

| Molecular Formula | C5H6N4O3 | [3][4] |

| Molecular Weight | 170.13 g/mol | [3] |

| SMILES | C1=CN(N=C1[O-])CC(=O)N | [4] |

| Predicted XlogP | -0.6 | [4] |

Physicochemical Properties

Predicted Properties

-

Solubility : The predicted XlogP of -0.6 suggests that the compound is likely to be hydrophilic and should exhibit reasonable solubility in polar solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Melting Point : The melting point of pyrazole derivatives can vary widely depending on the nature and position of substituents. Given the presence of polar functional groups (nitro and amide) capable of hydrogen bonding, a relatively high melting point is expected.

-

Appearance : Many simple pyrazole derivatives are crystalline solids at room temperature. The appearance of this compound is not documented, but it is likely to be a solid.

-

Storage and Handling : Based on supplier information, it is recommended to store this compound at 2-8°C in a refrigerator under ambient shipping conditions.[3]

Synthesis and Characterization

A definitive, published synthetic protocol for this compound is not available. However, a plausible synthetic route can be designed based on well-established reactions in pyrazole chemistry.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 3-nitropyrazole.

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation of 3-Nitropyrazole

The first step involves the N-alkylation of 3-nitropyrazole with an appropriate electrophile, such as ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base, like potassium carbonate, in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure completion. The rationale behind this choice is that the pyrazole nitrogen is nucleophilic and will readily attack the electrophilic carbon of the ethyl bromoacetate. The base is necessary to deprotonate the pyrazole, increasing its nucleophilicity.

Experimental Protocol (Hypothetical):

-

To a solution of 3-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Amidation of the Ester Intermediate

The second step is the conversion of the ethyl ester intermediate to the final acetamide product. This can be achieved by reacting the ester with ammonia. This is a standard amidation reaction where the ammonia acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxide leaving group.

Experimental Protocol (Hypothetical):

-

Dissolve the purified ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Techniques

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.

Caption: Standard workflow for the characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The chemical shifts and coupling constants would be crucial for confirming the regiochemistry of the N-alkylation.

-

¹³C NMR : The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include N-H stretching vibrations for the amide, C=O stretching of the amide, and characteristic peaks for the C-NO2 group.

-

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Predicted mass-to-charge ratios (m/z) for various adducts are available.[4]

-

Melting Point Determination : A sharp melting point would be indicative of the purity of the synthesized compound.

-

X-ray Crystallography : If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional packing in the solid state.

Potential Biological and Pharmacological Significance

While there is no specific biological data for this compound, the broader class of pyrazole derivatives is well-known for a wide range of biological activities.[1] The presence of the nitro group is particularly noteworthy, as nitro-aromatic compounds are features of several established therapeutic agents and are often investigated for their potential as anticancer and antimicrobial agents. For instance, some nitroheterocyclic compounds have been shown to inhibit cancer cell growth and induce apoptosis.[5]

The pyrazole scaffold itself is present in several commercially available drugs, highlighting its importance as a pharmacophore. The diverse biological activities reported for pyrazole derivatives include:

The acetamide moiety can participate in hydrogen bonding, which is a critical interaction for drug-receptor binding. Therefore, this compound represents a promising scaffold for further investigation and derivatization in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the established chemistry of pyrazoles. The proposed synthetic route is logical and utilizes standard organic chemistry reactions, providing a clear path for its preparation in the laboratory. The outlined characterization methods will be essential for verifying the identity and purity of the synthesized compound. The known biological activities of related pyrazole and nitro-containing compounds suggest that this compound is a worthy candidate for biological screening and further development. This guide serves as a foundational resource to stimulate and support future research on this intriguing molecule.

References

- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2021). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Stokes, S. S., & Doughty, J. R. (2018). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2419.

-

PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). N-[2-oxo-3-(1H-pyrazol-5-yl)chromen-7-yl]acetamide. Retrieved January 19, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved January 19, 2026, from [Link]

- Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186.

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2958.

- Asiri, A. M., & Khan, S. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806.

-

Automated Topology Builder. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved January 19, 2026, from [Link]

- Patel, R. P., & Patel, K. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 534-539.

- Gaikwad, N., Nirmale, K., Sahoo, S. K., & Yaddanapudi, M. (2020). The rationale for the design of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives as a new antitubercular agent.

- Nayak, P. S., Narayana, B., Anthal, S., & Kant, R. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).

- Sharma, D., & Narasimhan, B. (2020). Synthesis, biological activity of new pyrazoline derivative.

-

PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Potential biological activities of nitro-pyrazole compounds

An In-depth Technical Guide to the Potential Biological Activities of Nitro-pyrazole Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of nitro-pyrazole compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms, experimental validation, and therapeutic potential of this fascinating class of heterocyclic compounds.

Introduction: The Chemical Versatility and Biological Promise of Nitro-pyrazoles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of pharmacological properties. The introduction of a nitro group (NO₂) to the pyrazole scaffold dramatically alters its electronic and steric properties, often enhancing its biological activity. This guide will dissect the multifaceted activities of nitro-pyrazoles, moving beyond a simple catalog of effects to an analysis of their structure-activity relationships and mechanisms of action.

Part 1: Anticancer Activity - A Primary Therapeutic Frontier

Nitro-pyrazole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of nitro-pyrazoles is not attributed to a single mechanism but rather a convergence of several pathways. A key mechanism involves the inhibition of crucial cellular processes in cancer cells. For instance, certain nitro-pyrazole compounds have been shown to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.

One notable example is the compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, which has demonstrated significant activity against colorectal cancer cells. Its mechanism is believed to involve the inhibition of key signaling pathways responsible for cell proliferation and survival.

A simplified representation of a generalized signaling pathway affected by nitro-pyrazole compounds is illustrated below:

Caption: Generalized signaling pathway inhibited by nitro-pyrazole compounds.

Experimental Validation: In Vitro Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of nitro-pyrazole compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely accepted colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitro-pyrazole compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: In Vitro Anticancer Activity of Selected Nitro-pyrazoles

| Compound | Cell Line | IC₅₀ (µM) |

| 1-Nitropyrazole | Various | >100 |

| 3-Nitro-1-(phenylsulfonyl)-1H-pyrazole | Various | 10-50 |

| Substituted 4-nitro-pyrazoles | Various | 1-20 |

Part 2: Antimicrobial Activity - Combating Infectious Diseases

Nitro-pyrazole derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Cellular Processes

The antimicrobial action of nitro-pyrazoles is often linked to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules such as DNA and proteins.

For example, certain nitro-pyrazole compounds have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Their mechanism is thought to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.

The workflow for screening antimicrobial activity is depicted below:

Caption: Workflow for antimicrobial activity screening of nitro-pyrazoles.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the nitro-pyrazole compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, nitro-pyrazoles have been investigated for a range of other therapeutic applications.

-

Anti-inflammatory Activity: Some nitro-pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.

-

Antiviral Activity: Research has indicated that certain nitro-pyrazoles can inhibit the replication of various viruses, including influenza and herpes simplex virus.

-

Herbicidal and Insecticidal Activity: The unique chemical properties of nitro-pyrazoles have also led to their exploration in agriculture as potential herbicides and insecticides.

Conclusion and Future Directions

Nitro-pyrazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their therapeutic potential, particularly in oncology and infectious diseases, is significant. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on elucidating their precise mechanisms of action to facilitate their development into clinically useful agents. The continued exploration of this chemical scaffold is poised to yield novel therapeutic leads for a variety of diseases.

References

-

Synthesis and anticancer activity of some new pyrazole derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Pyrazoles as a promising class of therapeutics: A review. European Journal of Medicinal Chemistry. [Link]

-

Recent advances in the synthesis and biological activity of pyrazole derivatives. Molecules. [Link]

An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide as a Research Chemical

Introduction: The Emerging Potential of Nitro-Substituted Pyrazoles in Chemical Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazoles a particularly interesting class of compounds for drug discovery and development. This guide focuses on a specific, yet underexplored, member of this family: 2-(3-nitro-1H-pyrazol-1-yl)acetamide (C₅H₆N₄O₃, Molar Mass: 170.13 g/mol ).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this promising research chemical. While specific data for this exact molecule is limited in publicly available literature, this guide will provide a robust framework based on established knowledge of closely related analogs.

Physicochemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | Pharmaffiliates |

| Molar Mass | 170.13 g/mol | Pharmaffiliates |

| CAS Number | 1003011-27-5 | Pharmaffiliates |

| Canonical SMILES | O=C(Cn1ccc(n1)[O-])N | Inferred from related structures |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitropyrazole (Starting Material)

The synthesis of 3-nitropyrazole can be achieved through the nitration of pyrazole.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid.

-

Addition of Pyrazole: Slowly add pyrazole to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 3-nitropyrazole is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide.[3]

-

Reaction Setup: To a solution of 3-nitropyrazole in a suitable polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.

-

Addition of Alkylating Agent: Add 2-chloroacetamide to the suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene (-CH₂-) protons of the acetamide group, and the amide (-NH₂) protons. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the pyrazole ring and the two carbons of the acetamide moiety. The carbon attached to the nitro group is expected to be significantly downfield.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands:

-

N-H stretching: Around 3300-3400 cm⁻¹ for the amide NH₂ group.

-

C=O stretching: A strong absorption around 1670 cm⁻¹ for the amide carbonyl group.[5]

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-N stretching: Around 1300-1400 cm⁻¹.[5]

3. Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 170.13 g/mol .

Potential Biological Activities and Mechanism of Action

While direct biological data for this compound is not available, the broader class of nitropyrazole derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[1] The nitro group, being a strong electron-withdrawing group, can enhance the cytotoxic potential of the pyrazole scaffold.

Postulated Mechanism of Anticancer Action:

Caption: Postulated anticancer mechanism of action.

One plausible mechanism of action for nitro-substituted pyrazoles is their ability to interact with DNA and inhibit nucleotide synthesis, ultimately leading to the inhibition of protein synthesis and induction of apoptosis in cancer cells.[6]

Antimicrobial Activity

Nitro-substituted heterocyclic compounds are well-known for their antimicrobial properties.[7][8] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA, leading to cell death.[9]

Postulated Mechanism of Antimicrobial Action:

Caption: Postulated antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation